2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid
Overview
Description
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Mechanism of Action
Pharmacokinetics (ADME)
- Information on absorption is not available for this compound . The volume of distribution remains unspecified . Further studies are needed to understand its metabolic fate. Details regarding excretion are not provided. The compound’s pharmacokinetic properties influence its availability for therapeutic action.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular localization of this compound can determine its specific biological effects and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carboxylic acid: A precursor in the synthesis of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid.
2-Chloropyrazine: Another pyrazine derivative with similar chemical properties.
Methylpyrazine: A related compound with a methyl group attached to the pyrazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyrazine moiety with an aminoacetic acid group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(4-5(12)13)7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNHPWBVHUERSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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